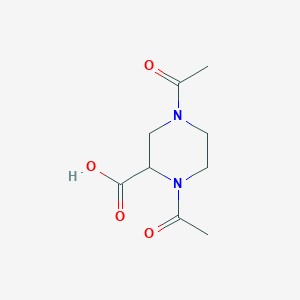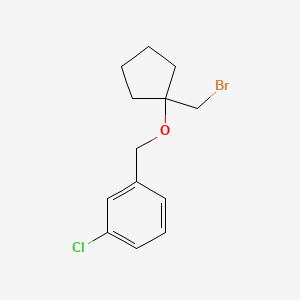
1-(((1-(Bromomethyl)cyclopentyl)oxy)methyl)-3-chlorobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(((1-(Bromomethyl)cyclopentyl)oxy)methyl)-3-chlorobenzene is an organic compound that features a cyclopentane ring substituted with a bromomethyl group and an ether linkage to a chlorobenzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(((1-(Bromomethyl)cyclopentyl)oxy)methyl)-3-chlorobenzene typically involves the following steps:
Bromomethylation of Cyclopentane: Cyclopentane is reacted with bromine in the presence of light or a radical initiator to form bromomethylcyclopentane.
Formation of the Ether Linkage: Bromomethylcyclopentane is then reacted with 3-chlorophenol in the presence of a base such as sodium hydride (NaH) to form the ether linkage, resulting in the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
1-(((1-(Bromomethyl)cyclopentyl)oxy)methyl)-3-chlorobenzene can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines or thiols.
Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction: The compound can be reduced to remove the halogen atoms.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Major Products
Nucleophilic Substitution: Formation of azido or thiocyanato derivatives.
Oxidation: Formation of corresponding alcohols or ketones.
Reduction: Formation of dehalogenated products.
Applications De Recherche Scientifique
1-(((1-(Bromomethyl)cyclopentyl)oxy)methyl)-3-chlorobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme interactions and receptor binding due to its unique structure.
Medicine: Investigated for its potential as a pharmacophore in drug design.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-(((1-(Bromomethyl)cyclopentyl)oxy)methyl)-3-chlorobenzene involves its interaction with molecular targets such as enzymes or receptors. The bromomethyl group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins or other biomolecules. The ether linkage and chlorobenzene ring can also participate in non-covalent interactions, such as hydrogen bonding or π-π stacking, contributing to the compound’s overall activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(((1-(Bromomethyl)cyclopentyl)oxy)methyl)-2-fluorobenzene: Similar structure but with a fluorine atom instead of chlorine.
1-(((1-(Bromomethyl)cyclopentyl)oxy)methyl)-4-chlorobenzene: Similar structure but with the chlorine atom in the para position.
Uniqueness
1-(((1-(Bromomethyl)cyclopentyl)oxy)methyl)-3-chlorobenzene is unique due to the specific positioning of the chlorine atom on the benzene ring, which can influence its reactivity and interactions with other molecules. This positional isomerism can lead to differences in biological activity and chemical properties compared to its analogs.
Propriétés
Formule moléculaire |
C13H16BrClO |
|---|---|
Poids moléculaire |
303.62 g/mol |
Nom IUPAC |
1-[[1-(bromomethyl)cyclopentyl]oxymethyl]-3-chlorobenzene |
InChI |
InChI=1S/C13H16BrClO/c14-10-13(6-1-2-7-13)16-9-11-4-3-5-12(15)8-11/h3-5,8H,1-2,6-7,9-10H2 |
Clé InChI |
WPCGIHKMIDDHKG-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(C1)(CBr)OCC2=CC(=CC=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Tert-butyl 2-{2-oxabicyclo[2.1.1]hexan-4-yl}acetate](/img/structure/B13487983.png)
![2-[5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl]pyridine](/img/structure/B13487986.png)
![2-[5-(piperazin-1-yl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine trihydrochloride](/img/structure/B13487991.png)
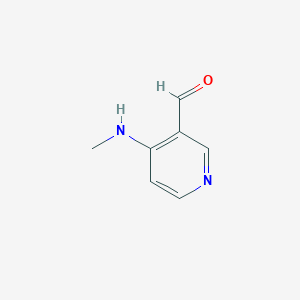
![2-Methyl-octahydroimidazolidino[1,5-a]piperazine-1,3-dione](/img/structure/B13488004.png)
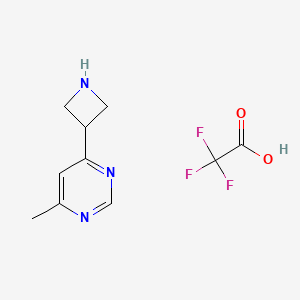
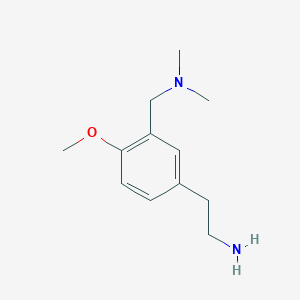
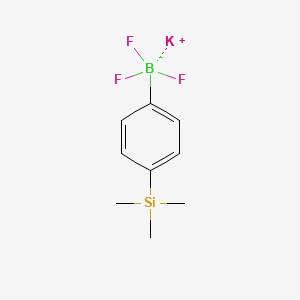
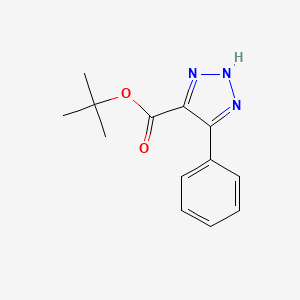
![2-Oxa-9-azaspiro[5.5]undecan-3-ylmethanamine](/img/structure/B13488028.png)

![N-[2-(3-chlorophenyl)ethyl]-5,6-dimethoxy-2-methyl-2,3-dihydro-1H-inden-2-amine](/img/structure/B13488042.png)

